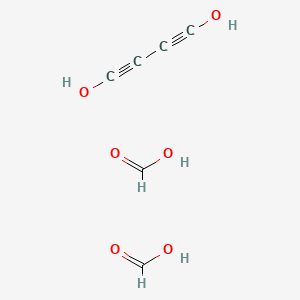

Buta-1,3-diyne-1,4-diol;formic acid

Description

Historical Context and Evolution of Diyne Chemistry

The study of diynes, hydrocarbons containing two carbon-carbon triple bonds, is a significant sub-field of organic chemistry. fiveable.me The chemistry of conjugated diynes, also known as 1,3-butadiynes, has been a subject of interest due to their presence in nature and their unique electronic properties. benthamdirect.com

The synthesis of 1,3-diynes has evolved significantly over the years. magtech.com.cn Early methods often involved the dimerization of terminal alkynes. tandfonline.com A key historical development was the Glaser coupling reaction, which facilitates the formation of a carbon-carbon bond between two terminal alkynes. tandfonline.com Subsequent advancements have led to a variety of catalytic systems, often employing copper and palladium, to achieve more efficient and selective diyne synthesis. magtech.com.cn These methods have expanded the accessibility and diversity of diyne structures available for research and application. tandfonline.com

Table 1: Key Milestones in Diyne Synthesis

| Era | Development | Significance |

| 19th Century | Glaser Coupling | Foundational method for oxidative coupling of terminal alkynes. |

| 20th Century | Eglinton and Hay Modifications | Introduced copper-based catalysts for improved diyne synthesis. |

| Late 20th/21st Century | Palladium-Catalyzed Cross-Coupling | Enabled the synthesis of unsymmetrical diynes with high precision. magtech.com.cn |

| Contemporary | Diyne Metathesis | Offers a novel pathway to construct complex diyne frameworks. rsc.org |

Significance of 1,3-Diynes and Diol Functionalities in Organic Synthesis

The 1,3-diyne motif is a valuable building block in organic synthesis. tandfonline.com Its rigid, linear structure is utilized in the construction of molecular wires, advanced polymers, and complex natural products. fiveable.mebenthamdirect.com The two triple bonds in a conjugated system offer a rich platform for a variety of chemical transformations, including cycloadditions, hydrofunctionalizations, and cross-coupling reactions. nih.govmdpi.com

Diol functionalities are also of paramount importance in organic chemistry. fiveable.mefiveable.me A diol is an organic compound that contains two hydroxyl (-OH) functional groups. fiveable.me The presence of two hydroxyl groups allows for the formation of cyclic structures, such as acetals and ketals, which are crucial for protecting carbonyl groups during multi-step syntheses. wikipedia.org Diols also serve as key monomers in polymerization reactions to form polyesters and polyurethanes. wikipedia.orgyoutube.com Their ability to engage in hydrogen bonding significantly influences the physical properties of molecules, such as boiling point and solubility. fiveable.me The selective functionalization of diols, distinguishing between two similar hydroxyl groups, remains an active area of research. rsc.org

Overview of Research Trajectories for Alkynes and Diols in Contemporary Chemistry

Current research continues to explore the vast potential of alkyne and diol functionalities. In alkyne chemistry, emerging trends focus on the development of more efficient and selective catalysts for a wider range of transformations. numberanalytics.com This includes the use of photoredox catalysis to drive novel reactions under milder conditions. nih.gov Alkynes are being investigated for their applications in renewable energy technologies and for the synthesis of bioactive molecules for biomedical purposes. numberanalytics.comopenaccesspub.org

For diols, a major research thrust is the development of organocatalytic methods for their selective functionalization. rsc.org This avoids the use of traditional protecting group strategies, leading to more efficient and sustainable synthetic routes. Gold-catalyzed reactions involving alkyne-diols have shown promise in the synthesis of complex natural products. rsc.org Furthermore, the conversion of biomass-derived compounds into valuable diols, such as 1,3-butanediol (B41344) and 1,4-butanediol, is a key area of green chemistry research, aiming to replace petrochemical feedstocks. rsc.orgresearchgate.net

Table 2: Contemporary Research Focus on Alkynes and Diols

| Functional Group | Research Area | Key Objectives |

| Alkynes | Catalysis Development | Improving efficiency, selectivity, and sustainability of alkyne transformations. numberanalytics.comnumberanalytics.com |

| Materials Science | Synthesis of conjugated polymers for electronic and optoelectronic applications. openaccesspub.org | |

| Medicinal Chemistry | Incorporation of alkyne moieties into novel therapeutic agents. openaccesspub.org | |

| Diols | Selective Functionalization | Developing catalytic methods for regioselective and enantioselective reactions. rsc.org |

| Green Chemistry | Production of diols from renewable biomass sources. rsc.org | |

| Polymer Chemistry | Creating new polymers with tailored properties using diol monomers. youtube.com |

Properties

CAS No. |

833427-83-1 |

|---|---|

Molecular Formula |

C6H6O6 |

Molecular Weight |

174.11 g/mol |

IUPAC Name |

buta-1,3-diyne-1,4-diol;formic acid |

InChI |

InChI=1S/C4H2O2.2CH2O2/c5-3-1-2-4-6;2*2-1-3/h5-6H;2*1H,(H,2,3) |

InChI Key |

ULLRQWLFCAWBPK-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)O.C(=O)O.C(#CO)C#CO |

Origin of Product |

United States |

Synthetic Methodologies for Buta 1,3 Diyne 1,4 Diol and Its Derivatives

Homocoupling Reactions

Homocoupling reactions involve the joining of two identical terminal alkyne molecules to form a symmetrical diyne. This oxidative process is one of the most fundamental methods for creating 1,3-diyne structures.

The Glaser coupling, first reported in 1869, is the oldest coupling reaction for the synthesis of symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes. beilstein-journals.orgwikipedia.org The classic reaction utilizes copper(I) salts, such as copper(I) chloride, in the presence of a base like ammonia and an oxidant, often air. beilstein-journals.orgwikipedia.org

A significant modification of this reaction is the Hay coupling, which employs a catalytic amount of a copper(I) chloride complex with a diamine, most commonly N,N,N′,N′-tetramethylethylenediamine (TMEDA). beilstein-journals.orglibretexts.org This system is highly efficient and allows the reaction to proceed under milder conditions. The role of oxygen (air) in the Hay variant is to regenerate the active Cu(II) species from Cu(I) in the catalytic cycle. beilstein-journals.org The copper-TMEDA complex is also soluble in a wider array of solvents, enhancing its versatility. wikipedia.org

The general mechanism for these couplings involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species. Subsequent reductive elimination yields the symmetrical diyne and regenerates the copper(I) catalyst. These reactions are widely used due to their efficiency and are applicable to a broad range of terminal alkynes, including aromatic, heteroaromatic, and aliphatic variants, often producing excellent yields. organic-chemistry.org For the synthesis of Buta-1,3-diyne-1,4-diol (B14648034), propargyl alcohol serves as the starting terminal alkyne.

Table 1: Examples of Copper-Mediated Homocoupling Conditions

| Catalyst System | Base/Ligand | Oxidant | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| CuCl | TMEDA | Air | Solkane® 365 mfc | Room Temp. | Up to 98% organic-chemistry.org |

| Cu(OAc)₂ | Pyridine | - | Pyridine | - | High |

| CuI | TMEDA | - | - | - | High nih.gov |

While copper remains the most common catalyst for alkyne homocoupling, several alternative and complementary catalytic systems have been developed. These systems often aim to improve yields, expand substrate scope, or provide milder reaction conditions.

Palladium complexes, often used in conjunction with a co-catalyst, are effective for the homocoupling of terminal alkynes. slideshare.net For instance, a Pd(II)/AgNO₃ system has been shown to be highly active for the homocoupling of aromatic terminal alkynes in aqueous media under aerobic conditions. slideshare.net In some cases, palladium on carbon (Pd/C) with a copper(I) iodide (CuI) co-catalyst can be used with molecular oxygen as the oxidant, eliminating the need for phosphine (B1218219) ligands and bases. chemistrysteps.com

Other transition metals have also been employed. Catalysts based on nickel, cobalt, gold, and iron have been reported for terminal alkyne homocoupling reactions. slideshare.net For example, a synergistic dual catalysis approach using both gold and copper catalysts has been described for intramolecular Glaser-Hay coupling reactions. organic-chemistry.org

Cross-Coupling Strategies

Cross-coupling reactions are essential for the synthesis of unsymmetrical diynes, where two different alkyne units are joined. These methods offer greater control over the final product structure compared to homocoupling.

The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.com It is catalyzed by a palladium complex and requires a copper(I) co-catalyst, typically CuI, and an amine base. youtube.com The reaction proceeds under mild conditions, such as at room temperature, and is tolerant of a wide variety of functional groups, making it highly valuable in the synthesis of complex molecules. youtube.com

The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle includes the oxidative addition of the aryl or vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product. youtube.com The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne. youtube.com

To synthesize derivatives of Buta-1,3-diyne-1,4-diol, a protected propargyl alcohol can be coupled with a suitable vinyl or aryl halide. The protecting group can then be removed to yield the final diol derivative. Variations of the Sonogashira coupling, including copper-free versions, have been developed to overcome issues such as competing homocoupling (Glaser coupling).

Beyond the Sonogashira reaction, various other palladium-catalyzed methods are instrumental in the synthesis of diynes and their precursors. Palladium catalysts can facilitate the cross-coupling of terminal alkynes with haloalkynes. chemistrysteps.com A notable protocol uses a palladium catalyst with a phosphine-olefin ligand to achieve high selectivity for the cross-coupled product over homocoupling. chemistrysteps.com

In some methods, palladium(II) acetate and copper(I) iodide are used to selectively synthesize unsymmetrical buta-1,3-diynes from the reaction of (E)-1,2-diiodoalkenes with terminal alkynes at room temperature. chemistrysteps.com Palladium catalysis is also central to the 1,4-difunctionalization of butadiene, which can generate skipped polyene structures, highlighting the versatility of palladium in C-C bond formation involving unsaturated systems.

Table 2: Comparison of Cross-Coupling Strategies for Diyne Synthesis

| Reaction Name | Catalysts | Reactants | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Pd complex, Cu(I) salt | Terminal alkyne + Aryl/Vinyl halide | Mild conditions, high functional group tolerance. youtube.com |

| Palladium-Catalyzed Alkyne-Haloalkyne Coupling | Pd complex (e.g., with phosphine-olefin ligand) | Terminal alkyne + Haloalkyne | High selectivity for unsymmetrical diynes. chemistrysteps.com |

| Cadiot-Chodkiewicz Coupling | Cu(I) salt | Terminal alkyne + 1-Bromoalkyne | Classic method for unsymmetrical diynes, avoids Pd. |

Dehydrohalogenation Routes

Dehydrohalogenation is a classic elimination reaction that removes a hydrogen halide from a substrate to form an alkene or alkyne. wikipedia.org The synthesis of alkynes via a double dehydrohalogenation of dihalides is a well-established method. libretexts.org This process involves two sequential E2 elimination reactions to form two pi bonds, resulting in a triple bond. chemistrysteps.com

To form a diyne structure like buta-1,3-diyne, this strategy can be applied to a precursor containing suitable leaving groups. The starting materials are typically vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon). chemistrysteps.com A very strong base, such as sodium amide (NaNH₂) in liquid ammonia, is usually required to effect the second elimination from the intermediate vinyl halide, which is less reactive than the initial alkyl halide. chemistrysteps.com For the synthesis of buta-1,3-diyne-1,4-diol, a potential precursor could be a dichlorinated or dibrominated derivative of 1,4-butanediol or 2-butene-1,4-diol.

A more specialized dehydrohalogenation approach is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement . This reaction converts a 1,1-diaryl-2-halo-alkene into a 1,2-diaryl-alkyne using a strong base. wikipedia.org The mechanism involves deprotonation of the vinylic hydrogen, followed by alpha-elimination of the halide to form a vinyl carbene intermediate. A subsequent 1,2-migration of one of the aryl groups yields the alkyne product. wikipedia.org This method can be adapted to synthesize a range of di- and triynes from appropriate dibromoolefin precursors. organic-chemistry.org

Chemoenzymatic and Bio-inspired Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of biological catalysts, such as enzymes, in combination with traditional organic chemistry reactions. This approach is particularly valuable for creating stereochemically defined molecules, a common challenge in synthetic chemistry. While specific chemoenzymatic routes to Buta-1,3-diyne-1,4-diol are not extensively documented in publicly available literature, the principles of this methodology can be applied based on established transformations for similar structural motifs, particularly the synthesis of chiral diols.

A key bio-inspired strategy involves the enzymatic resolution of racemic mixtures or the asymmetric modification of prochiral substrates to yield enantiomerically pure products. Lipases are a class of enzymes frequently employed for such transformations due to their stability in organic solvents and broad substrate tolerance. For diol compounds, lipase-catalyzed acylation is a common method for achieving kinetic resolution. In this process, the enzyme selectively acylates one enantiomer of a racemic diol, allowing for the subsequent separation of the acylated and unacylated forms.

Dynamic kinetic resolution (DKR) is an even more efficient chemoenzymatic process. In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for a single enantiomer from a racemic mixture. For diols, this can be achieved by combining a lipase with a metal catalyst, such as a ruthenium complex, which facilitates the epimerization of the alcohol stereocenter. nih.govnih.gov

Table 1: Illustrative Examples of Chemoenzymatic Synthesis of Chiral Diols

| Substrate | Enzyme | Catalyst (for DKR) | Product | Enantiomeric Excess (ee) | Yield |

| Racemic 1,3-diols | Candida antarctica Lipase B (CALB) | Ruthenium catalyst | Enantiopure syn-1,3-diacetates | >99% | Up to 73% |

| Racemic syn/anti mixtures of 1,3-diols | Candida antarctica Lipase B (CALB) | Ruthenium catalyst | Enantiopure syn-1,3-diacetates | >99% | >90% (syn) |

Note: The data in this table is based on the dynamic kinetic asymmetric transformation of various 1,3-diols and serves as an example of the chemoenzymatic approach. nih.govnih.gov

Emerging One-Pot Synthesis Techniques

One-pot synthesis refers to a strategy where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. This approach significantly improves efficiency by reducing reaction time, minimizing solvent waste, and decreasing purification steps. The development of one-pot methodologies for the synthesis of diyne and diol structures is an active area of research.

For the construction of the buta-1,3-diyne backbone, one-pot procedures often involve coupling reactions of terminal alkynes. For instance, unsymmetrical diarylalkynes can be synthesized in a one-pot procedure from two different aryl halides and (trimethylsilyl)acetylene. This process involves a sequence of a Pd/Cu-catalyzed Sonogashira coupling, in-situ desilylation, and a second Sonogashira coupling. organic-chemistry.org While this example leads to diarylalkynes, the principle of sequential, catalyst-mediated C-C bond formation in a single pot is applicable to the synthesis of other diyne structures.

Another relevant emerging one-pot technique involves cascade reactions. For example, a one-pot diastereoselective synthesis of 1,3-diols and 1,3,5-triols has been developed through a cascade reaction of arylalkynyl Grignard reagents with enol esters. researchgate.net This demonstrates the potential to construct both the carbon skeleton and the diol functionality in a single, highly controlled process.

Furthermore, gold-catalyzed reactions have shown promise in one-pot procedures involving alkynes. A one-pot, three-step synthesis of alkynyl indoles starting from iodoaniline has been proposed, combining a Sonogashira coupling, a gold-catalyzed cyclization, and a subsequent gold-catalyzed alkynylation. researchgate.netnih.gov The ability of gold catalysts to activate alkyne moieties under mild conditions makes them suitable for complex one-pot sequences that could be adapted for the synthesis of functionalized diynes like buta-1,3-diyne-1,4-diol.

Table 2: Examples of Emerging One-Pot Synthesis Techniques for Diyne and Diol Moieties

| Reaction Type | Key Reagents/Catalysts | Product Type | Key Features |

| Sequential Sonogashira Coupling | Aryl halides, (trimethylsilyl)acetylene, Pd/Cu catalyst, KOH | Unsymmetrical diarylalkynes | Three-step sequence in a single pot without isolation of intermediates. organic-chemistry.org |

| Cascade Reaction | Arylalkynyl Grignard reagents, enol esters | 1,3-diols and 1,3,5-triols | Diastereoselective formation of multiple C-C and C-O bonds. researchgate.net |

| Sequential Catalysis | 2-alkynylanilines, NaAuCl₄, AuCl | 2-substituted 3-alkynyl indoles | Combines Au(III)-catalyzed annulation and Au(I)-mediated direct alkynylation. nih.gov |

Note: This table provides examples of one-pot syntheses for structures containing diyne or diol functionalities, illustrating the types of methodologies that could be applied to the synthesis of Buta-1,3-diyne-1,4-diol.

Chemical Reactivity and Transformation Mechanisms of Buta 1,3 Diyne 1,4 Diol

Hydrofunctionalization Reactions of the Diyne Moiety

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across a triple bond. In the context of buta-1,3-diyne-1,4-diol (B14648034), these reactions can proceed on one or both of the alkyne units, offering pathways to a range of functionalized products. The regioselectivity and stereoselectivity of these additions are often influenced by the catalyst, reaction conditions, and the nature of the adding reagent.

Hydroboration

The hydroboration of alkynes is a powerful method for the synthesis of vinylboranes and, upon subsequent oxidation, carbonyl compounds or alcohols. wikipedia.orgbyjus.com The reaction typically proceeds via a syn-addition of the H-B bond across the triple bond. wikipedia.orglibretexts.org For terminal alkynes, the boron atom generally adds to the terminal carbon (anti-Markovnikov addition). libretexts.orglibretexts.org In the case of internal alkynes like buta-1,3-diyne-1,4-diol, the regioselectivity can be less straightforward and may result in a mixture of products unless sterically demanding boranes are employed. libretexts.orgwikipedia.org

The use of bulky hydroborating agents, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition across both π-bonds of a single alkyne. wikipedia.orglibretexts.orgwikipedia.org These reagents add once to the alkyne to form a vinylborane (B8500763), which is resistant to a second hydroboration due to steric hindrance. libretexts.org Subsequent oxidation of the vinylborane with hydrogen peroxide in a basic solution yields an enol, which then tautomerizes to the corresponding aldehyde or ketone. libretexts.orgyoutube.com For a symmetrical diyne like buta-1,3-diyne-1,4-diol, hydroboration of one alkyne unit would be expected to yield a mixture of regioisomeric enols upon oxidation, which would then tautomerize to the corresponding keto-diols.

The general mechanism involves the concerted addition of the B-H bond to the alkyne through a four-membered transition state. umich.edu The direction of addition is primarily governed by sterics, with the larger boron group adding to the less hindered carbon of the triple bond. umich.edu In some cases, the presence of directing groups, such as alcohols, can influence the regioselectivity of the hydroboration reaction. umich.edu

Table 1: Hydroboration of Alkynes

| Reagent | Substrate Type | Product after Oxidation | Key Features |

|---|---|---|---|

| BH₃ | Terminal Alkyne | Aldehyde | Anti-Markovnikov, syn-addition |

| Disiamylborane | Terminal Alkyne | Aldehyde | Prevents double addition |

| 9-BBN | Internal Alkyne | Ketone(s) | Bulky reagent, improves selectivity |

Hydroamination

Hydroamination, the addition of an N-H bond across a carbon-carbon triple bond, is an atom-economical method for synthesizing nitrogen-containing compounds like enamines and imines. nih.govacs.org This reaction can be catalyzed by various metals, with gold complexes being particularly effective for activating the alkyne π-system towards nucleophilic attack. nih.govrsc.orgacs.org The reaction can proceed in an intermolecular or intramolecular fashion. acs.orgrsc.org

For buta-1,3-diyne-1,4-diol, intermolecular hydroamination with a primary or secondary amine could lead to the formation of enamine or di-enamine derivatives. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalyst and the substituents on both the alkyne and the amine. nih.gov Gold(I) catalysts, often in the form of [AuL]⁺ complexes where L is a phosphine (B1218219) or an N-heterocyclic carbene (NHC), are commonly used. acs.orgmdpi.com The mechanism is believed to involve the coordination of the gold catalyst to the alkyne, which increases its electrophilicity and facilitates the nucleophilic attack of the amine. mdpi.com

Intramolecular hydroamination of diynediols can lead to the formation of heterocyclic compounds. rsc.org Although direct examples with buta-1,3-diyne-1,4-diol are not prevalent in the provided search results, analogous systems demonstrate the potential for cyclization. For instance, gold-catalyzed intramolecular hydroamination of aminoalkynes is a well-established method for synthesizing nitrogen heterocycles. acs.orgacs.org

Table 2: Catalytic Systems for Alkyne Hydroamination

| Catalyst System | Amine Type | Typical Product | Reference |

|---|---|---|---|

| NHC-Au(I) complexes / AgSbF₆ | Arylamines | Imines (Markovnikov) | nih.gov |

| [JohnPhosAu(MeCN)]SbF₆ | Primary Amines | Tetrahydroisoquinolines (intramolecular) | acs.org |

| Gold(I) complexes | Protected Amines | Heterospirocycles (intramolecular) | acs.org |

Hydromagnesation

Hydromagnesation involves the addition of a magnesium-hydride bond across a triple bond. This reaction is a useful tool for the synthesis of vinylmagnesium reagents, which can then be trapped with various electrophiles. The hydromagnesation of conjugated diynes has been studied, and the regioselectivity depends on the substituents of the diyne. rsc.org

For 1,4-diaryl-1,3-diynes, hydromagnesation with Grignard reagents in the presence of a catalyst can lead to the formation of enynes. rsc.org The reaction of buta-1,3-diyne-1,4-diol with a Grignard reagent would likely first involve the deprotonation of the hydroxyl groups. Subsequent hydromagnesation of the diyne moiety could potentially occur, but the reactivity would be influenced by the resulting magnesium alkoxide species. The provided search results primarily discuss the hydromagnesation of 1,4-diaryl-1,3-diynes, and direct examples with buta-1,3-diyne-1,4-diol are not detailed. rsc.org

Hydrohalogenation and Related Additions

The addition of hydrogen halides (HX) to alkynes is a classic electrophilic addition reaction. lumenlearning.comlibretexts.org The reaction with one equivalent of HX typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through a vinyl cation intermediate. ucalgary.camasterorganicchemistry.com The addition of a second equivalent of HX leads to a geminal dihalide. lumenlearning.comlibretexts.org

For buta-1,3-diyne-1,4-diol, a symmetrical internal alkyne, the initial addition of HX to one of the triple bonds would yield a halovinyl alcohol. The regioselectivity would be influenced by the electronic effects of the hydroxyl groups and the stability of the potential vinyl cation intermediates. The reaction can be stereoselective, often resulting in anti-addition. ucalgary.ca The synthesis of (Z)-β-halovinyl ketones through a one-pot Sonogashira coupling and hydrohalogenation sequence highlights the generation of a vinyl halide from an alkyne precursor. frontiersin.org In this case, an ynone intermediate is hydrohalogenated using a Brønsted acid and the in-situ generated hydrohalide salt. frontiersin.org

Table 3: Hydrohalogenation of Alkynes

| Reagent | Substrate Type | Product | Key Features |

|---|---|---|---|

| 1 eq. HX | Terminal Alkyne | Vinyl Halide | Markovnikov regioselectivity |

| Excess HX | Terminal Alkyne | Geminal Dihalide | Follows Markovnikov's rule |

| 1 eq. HX | Internal Alkyne | Vinyl Halide | Mixture of regioisomers possible |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The diyne moiety of buta-1,3-diyne-1,4-diol can participate in various cycloaddition reactions, acting as either a 2π or a 4π component, leading to the formation of diverse carbocyclic and heterocyclic frameworks.

Diels-Alder Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. nih.gov While buta-1,3-diyne-1,4-diol itself is a diyne, it can potentially act as a dienophile in reactions with conjugated dienes. The electron-withdrawing nature of the hydroxyl groups could enhance its reactivity as a dienophile. The reaction of a diene with one of the alkyne units of buta-1,3-diyne-1,4-diol would lead to a cyclohexadiene derivative.

Furthermore, diynes can undergo transition metal-catalyzed [2+2+2] cycloadditions with other unsaturated partners to form substituted aromatic rings. researchgate.netnih.gov For instance, the rhodium-catalyzed [2+2+2] cycloaddition of 1,6-diynes with alkynes is a known method for synthesizing fused arenes. acs.org While buta-1,3-diyne-1,4-diol is a 1,3-diyne, related systems demonstrate the utility of diynes in constructing complex cyclic structures through cycloaddition pathways. nih.govacs.org

[3+2] Cycloaddition Processes

While the general principles of [3+2] cycloadditions involving alkynes are well-established, leading to the formation of five-membered heterocyclic rings, specific examples utilizing Buta-1,3-diyne-1,4-diol as the dipolarophile could not be located. The reactivity of the diyne system in such reactions would depend on the nature of the 1,3-dipole used, but no published research detailing these specific transformations was found.

Nucleophilic Addition Reactions to Alkyne and Other Functional Groups

The electron-deficient nature of the alkyne carbons in Buta-1,3-diyne-1,4-diol makes them theoretical targets for nucleophilic attack. Nucleophiles such as amines, thiols, and alcohols could potentially add across the triple bonds. Additionally, the hydroxyl groups themselves could act as internal nucleophiles under certain conditions, possibly leading to cyclization. However, specific studies detailing the conditions and outcomes of such reactions for this particular diol are absent from the available literature.

Other Derivatization and Functionalization Strategies

The hydroxyl groups of Buta-1,3-diyne-1,4-diol are expected to undergo typical alcohol reactions. Esterification, for instance, with acyl chlorides or carboxylic acids (such as formic acid), would yield the corresponding esters. Etherification is another plausible derivatization pathway. While patents exist for the esterification of the saturated analogue, 1,4-butanediol, in the production of 1,3-butadiene (B125203), this information is not directly applicable to the unsaturated Buta-1,3-diyne-1,4-diol and does not provide the specific research findings required.

Advanced Spectroscopic and Structural Elucidation of Buta 1,3 Diyne 1,4 Diol and Its Complexes

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule. For buta-1,3-diyne-1,4-diol (B14648034) and its hydrogen-bonded complex with formic acid, distinct features are expected in both Infrared (IR) and Raman spectra.

Buta-1,3-diyne-1,4-diol: The molecule possesses a center of symmetry, which governs the activity of its vibrational modes. The symmetric stretching of the conjugated C≡C bonds is expected to be very strong in the Raman spectrum and weak or silent in the IR spectrum. Conversely, the asymmetric stretch would be IR active. The O-H stretching vibrations from the hydroxyl groups would give rise to a broad and intense absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹.

Complex with Formic Acid: The formation of a hydrogen-bonded complex with formic acid would introduce new vibrational signatures and shift existing ones. The most significant changes are anticipated in the hydroxyl and carbonyl stretching regions. The O-H stretching band of the diol would likely broaden and shift to a lower frequency due to its participation in hydrogen bonding with formic acid. The sharp C=O stretching vibration of the formic acid monomer (around 1770 cm⁻¹) would also shift to a lower wavenumber (typically 1725-1680 cm⁻¹) upon forming hydrogen bonds with the diol. The Raman spectrum would remain dominated by the symmetric diyne stretch, although minor shifts may occur due to changes in the electronic environment upon complexation. psu.edu

A study of various disubstituted diacetylenes (R-C≡C-C≡C-R), including 2,4-hexadiyne-1,6-diol (B1360023) (where R=CH₂OH), supports these predictions. For symmetric diacetylenes, a single, very strong Raman peak corresponding to the symmetric C≡C stretch is observed around 2260 cm⁻¹. psu.edunih.gov For a derivative, 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), a distinct O-H stretching band was identified via FTIR at 3326 cm⁻¹.

Table 1: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibration Mode | Predicted IR Activity | Predicted Raman Activity | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|---|

| O-H (Diol) | Stretch | Strong, Broad | Weak | 3200-3600 |

| C≡C | Symmetric Stretch | Weak/Inactive | Very Strong | ~2260 |

| C≡C | Asymmetric Stretch | Strong | Weak/Inactive | ~2150 |

| C-O | Stretch | Strong | Weak | 1050-1200 |

| O-H (Formic Acid) | Stretch (H-bonded) | Strong, Very Broad | Weak | 2500-3300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for buta-1,3-diyne-1,4-diol (C₄H₂O₂) is not available in the cited literature, its expected NMR spectrum can be predicted based on its structure. The IUPAC name corresponds to the enol tautomer HO-C≡C-C≡C-OH, a structure containing only two types of nuclei amenable to common NMR techniques: protons (¹H) and carbon-13 (¹³C).

¹H NMR: The molecule contains only two protons, which are chemically equivalent due to the molecule's symmetry. Therefore, the ¹H NMR spectrum is expected to show a single signal corresponding to the two hydroxyl (-OH) protons. The chemical shift of this signal would be highly dependent on the solvent, concentration, and temperature due to varying degrees of hydrogen bonding. In a complex with formic acid, this signal would be expected to shift significantly downfield. The spectrum of the complex would also feature signals from formic acid: a sharp singlet for the C-H proton (typically 8.0-8.5 ppm) and a broad singlet for the carboxylic acid proton, which would also be shifted due to hydrogen bonding.

¹³C NMR: The symmetrical structure of buta-1,3-diyne-1,4-diol suggests two distinct carbon environments, which would result in two signals in the ¹³C NMR spectrum.

C-OH: The two outer sp-hybridized carbons bonded to the hydroxyl groups. These would be significantly deshielded by the electronegative oxygen atoms.

C-C: The two inner sp-hybridized carbons forming the central C-C bond.

In the complex with formic acid, the carbon signals of the diol would experience slight shifts due to changes in electron density upon hydrogen bond formation. A signal for the formic acid carbonyl carbon would also be present, typically in the range of 160-170 ppm.

Table 2: Predicted NMR Spectral Features

| Nucleus | Compound Moiety | Predicted Signal Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| ¹H | Diol -OH | Singlet | Variable (e.g., 2-5) | Shift is highly solvent/concentration dependent. |

| ¹H | Formic Acid -COOH | Singlet (Broad) | >10 | Shifted by H-bonding. |

| ¹H | Formic Acid -CHO | Singlet | ~8.0-8.5 | Characteristic aldehyde/formate (B1220265) proton signal. |

| ¹³C | Diol C-OH | Signal | ~80-95 | sp-carbon attached to oxygen. |

| ¹³C | Diol C-C | Signal | ~65-75 | sp-carbon in the diyne core. |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The key chromophore in buta-1,3-diyne-1,4-diol is the conjugated diyne system (–C≡C–C≡C–). This extended π-system is expected to absorb UV radiation, promoting an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). utoronto.ca

For comparison, the parent hydrocarbon 1,3-butadiene (B125203) (H₂C=CH-CH=CH₂) has a λₘₐₓ of approximately 217 nm. libretexts.org The conjugated diyne system of buta-1,3-diyne is also expected to absorb in the UV region. The hydroxyl groups act as auxochromes, and their lone-pair electrons can interact with the π-system, which typically leads to a slight bathochromic (red) shift to a longer wavelength compared to the unsubstituted hydrocarbon backbone. The formation of a complex with formic acid is not expected to dramatically alter the λₘₐₓ, as it primarily involves non-bonding electrons on the oxygen atoms, but minor solvatochromic-like shifts may be observed.

Table 3: Predicted UV-Vis Absorption Data

| Compound | Chromophore | Electronic Transition | Predicted λₘₐₓ (nm) |

|---|

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing its molecular weight and structural features.

The molecular formula of buta-1,3-diyne-1,4-diol is C₄H₂O₂, giving it a monoisotopic mass of approximately 82.01 Da. nih.gov The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 82.

The fragmentation pattern can be predicted based on the functional groups present. Alcohols often undergo alpha-cleavage or dehydration. Alkynes can undergo cleavage of the C-C bonds. For buta-1,3-diyne-1,4-diol, likely fragmentation pathways would include:

Loss of a hydroxyl radical: [M - •OH]⁺ leading to a peak at m/z = 65.

Loss of carbon monoxide: [M - CO]⁺˙ from rearrangement, leading to a peak at m/z = 54.

Cleavage of the central Csp-Csp bond: This could lead to fragments such as [C₂HO]⁺ at m/z = 41.

In the context of a complex with formic acid (HCOOH, MW ≈ 46.03 Da), analysis would likely be performed using soft ionization techniques (e.g., ESI, CI) to observe non-covalent complexes. One might observe an ion corresponding to the protonated complex [Diol + HCOOH + H]⁺ at m/z ≈ 129.

Table 4: Predicted Mass Spectrometry Peaks for Buta-1,3-diyne-1,4-diol

| m/z | Predicted Ion | Fragmentation Pathway |

|---|---|---|

| 82 | [C₄H₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 65 | [C₄HO]⁺ | Loss of •OH |

| 54 | [C₃H₂O]⁺˙ | Loss of CO |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid. While the crystal structure for the specific cocrystal of buta-1,3-diyne-1,4-diol and formic acid is not reported, extensive insights can be drawn from the analysis of a closely related derivative, 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol) . nih.govresearchgate.net

This analogous structure reveals key features expected to be conserved:

Linear Diyne Core: The buta-1,3-diyne fragment is expected to be nearly linear, consistent with the sp-hybridization of the carbon atoms.

Hydrogen Bonding: In the pure diol crystal, molecules would be linked by intermolecular O-H···O hydrogen bonds. In the reported derivative, these interactions form layers. nih.govresearchgate.net

Cocrystal Formation: In the presence of formic acid, a robust supramolecular synthon is expected to form between the diol's hydroxyl groups (as hydrogen bond donors or acceptors) and the formic acid's carboxylic acid group (which is both a strong donor and acceptor). This would result in a well-defined hydrogen-bonded network, likely forming chains or sheets.

The crystal structure of 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol) was solved in the monoclinic space group P2/c, with O···O hydrogen bond distances measured between 2.748 Å and 2.771 Å, which are characteristic of strong hydrogen bonds. researchgate.net

Table 5: Expected Crystallographic Features for a Buta-1,3-diyne-1,4-diol;Formic Acid Cocrystal

| Parameter | Expected Feature/Value | Basis of Prediction |

|---|---|---|

| Primary Interaction | O-H···O Hydrogen Bonding | Carboxylic acid-alcohol synthon |

| H-Bond Geometry | Diol-OH to Acid-C=O; Acid-OH to Diol-O | Strongest donor-acceptor pairing |

| Diyne Geometry | C-C≡C angle ≈ 180° | sp-hybridization |

| Supramolecular Motif | Chains or layers linked by H-bonds | Common in diol/diacid cocrystals |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, one can gain a detailed understanding of the forces governing the crystal packing.

Based on the analysis of 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol) , a similar pattern of interactions can be predicted for the this compound complex. nih.govresearchgate.net

dₙₒᵣₘ Surface: The normalized contact distance (dₙₒᵣₘ) map would be dominated by large, intense red spots. These spots indicate close intermolecular contacts (d < van der Waals radii) and correspond directly to the strong O-H···O hydrogen bonds between the diol and formic acid.

Fingerprint Plots: The 2D fingerprint plot, which graphs the internal (dᵢ) versus external (dₑ) distances, would quantify the contributions of different interactions.

H···H Contacts: A large, diffuse region in the middle of the plot would represent the numerous, weaker van der Waals H···H contacts.

The analysis of the cyclohexyl derivative showed that H···H contacts made up ~71% of the surface, while C···H/H···C contacts contributed ~19%. nih.gov For the formic acid complex, the O···H contribution is expected to be significantly higher due to the strong, directional acid-diol hydrogen bonds.

Table 6: Predicted Hirshfeld Surface Analysis Contributions

| Interaction Type | Visual Feature (dₙₒᵣₘ) | Feature (Fingerprint Plot) | Predicted Contribution |

|---|---|---|---|

| O-H···O | Intense Red Spots | Sharp, long spikes | High |

| H···H | White/Blue Regions | Large, diffuse central region | Moderate |

Computational and Theoretical Investigations of Buta 1,3 Diyne 1,4 Diol Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the electronic characteristics of molecules. DFT calculations have been instrumental in understanding the structure and reactivity of buta-1,3-diyne derivatives. For instance, studies on 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), a derivative of buta-1,3-diyne-1,4-diol (B14648034), have utilized the B3LYP functional with a def2-TZVP basis set to determine molecular geometries and frontier molecular orbital energies. iucr.org Such calculations reveal the linear geometry of the central 1,3-diyne fragment, a defining feature of this class of molecules. nih.gov

The electronic structure is characterized by the π-system of the conjugated diyne core. The hydroxyl groups at the terminal positions significantly influence the molecule's reactivity. In the presence of formic acid, the oxygen atoms of the hydroxyl groups can act as proton acceptors, while the hydrogen atoms can act as proton donors. DFT calculations can model this interaction, predicting changes in electron density and bond orders upon the formation of hydrogen-bonded complexes.

The reactivity of the system can be analyzed through various DFT-calculated descriptors. For example, the distribution of the electrostatic potential on the molecule's surface can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites. In buta-1,3-diyne-1,4-diol, the oxygen atoms are expected to be the most electron-rich sites, making them susceptible to electrophilic attack or protonation by formic acid. Conversely, the acidic protons of the hydroxyl groups and formic acid are the primary electrophilic sites.

Molecular Orbital Analysis (HOMO-LUMO Gaps, NBO Analysis)

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For a derivative of buta-1,3-diyne-1,4-diol, DFT calculations determined the energies of the frontier molecular orbitals. iucr.org A small HOMO-LUMO gap generally signifies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In conjugated systems like diynes, the HOMO is typically a π-bonding orbital, and the LUMO is a π*-antibonding orbital. The presence of substituents, such as the hydroxyl groups, modulates these energy levels.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and bonding interactions. NBO analysis for conjugated nitrodienes, for example, shows a negative charge distribution at the central carbon atoms of the diene system. mdpi.com A similar analysis on buta-1,3-diyne-1,4-diol would likely reveal significant polarization of the C-O and O-H bonds, with negative charges localized on the oxygen atoms. In the presence of formic acid, NBO analysis could quantify the charge transfer occurring during hydrogen bond formation between the diol and the acid.

| Property | Value (eV) | Description |

| HOMO Energy | -8.31 | For (1E,3E)-1,4-dinitro-1,3-butadiene, a related conjugated system. mdpi.com Represents the energy of the highest occupied molecular orbital. |

| LUMO Energy | -3.91 | For (1E,3E)-1,4-dinitro-1,3-butadiene. mdpi.com Represents the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.40 | For (1E,3E)-1,4-dinitro-1,3-butadiene. mdpi.com An indicator of molecular stability and reactivity. |

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating complex reaction mechanisms, allowing researchers to map out entire reaction pathways, including transition states and intermediates. nih.gov For the buta-1,3-diyne-1,4-diol system interacting with formic acid, these calculations can predict the feasibility of various potential reactions, such as acid-catalyzed dehydration or addition to the triple bonds.

A plausible reaction pathway is the protonation of a hydroxyl group by formic acid, forming a good leaving group (water). Subsequent elimination of water could lead to the formation of a highly reactive carbocation intermediate. DFT methods can be used to calculate the activation energies associated with each step of this process. For example, a comprehensive theoretical study on the dehydration mechanism of 1,3-butanediol (B41344) used DFT (M06-2X and ωB97XD) and ab initio (CBS-QB3) methods to map the potential energy surface and identify the most favorable pathways. researchgate.net

By locating the transition state structures and calculating their corresponding energy barriers, the rate-determining step of the reaction can be identified. The calculations would also clarify the stereochemistry and regioselectivity of the reaction. For instance, in an addition reaction, calculations would determine whether formic acid adds across the C≡C bonds in a syn or anti fashion and at which carbon atom the addition is more likely to occur.

Conformational Analysis and Potential Energy Surfaces

While the buta-1,3-diyne core is rigid and linear, the hydroxyl groups at the termini can rotate around the C-O bonds, and the entire hydroxyl-bearing fragment can rotate around the Csp³-Csp bond. This gives rise to different conformers with varying energies. Conformational analysis maps these different spatial arrangements and their relative stabilities.

Theoretical calculations performed on a cyclohexyl-substituted derivative of buta-1,3-diyne-1,4-diol showed that the rotation around the Csp³-Csp bond involves several conformational minima. nih.gov However, the total energy differences between these conformations were found to be negligible, indicating a low rotational barrier. iucr.orgresearchgate.net This suggests that at room temperature, the molecule can easily interconvert between different conformations. The specific conformations observed in a crystal structure are often the result of intermolecular forces, such as hydrogen bonding, rather than significant intrinsic energy differences. nih.gov

A potential energy surface (PES) provides a comprehensive view of the energy of a molecule as a function of its geometry. For the buta-1,3-diyne-1,4-diol system, a PES could be generated by systematically varying key dihedral angles (e.g., H-O-C-C) and calculating the energy at each point. This surface would reveal the lowest-energy conformers (valleys on the PES) and the transition states for interconversion (saddle points).

| Dihedral Angle (ω) | Relative Energy (kJ/mol) | Stability |

| 61° | 0.0 | Global Minimum |

| 180° | ~0.5 | Local Minimum |

| ~120° | ~1.0 | Rotational Barrier |

Note: Data is illustrative, based on findings for a derivative where energy differences between conformations were negligible. nih.govresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

For studying chemical reactions in complex environments, such as in solution or within an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are highly effective. nih.gov This approach treats the chemically active part of the system (e.g., the buta-1,3-diyne-1,4-diol molecule and a few surrounding formic acid and solvent molecules) with a high-level, computationally expensive QM method, while the rest of the environment (the bulk solvent) is described by a simpler, classical MM force field. nih.gov

A QM/MM simulation of buta-1,3-diyne-1,4-diol in a solution of formic acid would provide a more realistic picture of its reactivity than a gas-phase calculation. The explicit inclusion of solvent molecules allows for the accurate modeling of solvation effects, such as hydrogen bonding networks and dielectric screening, which can significantly influence reaction barriers and pathways. High-performance QM/MM implementations can achieve simulation speeds of over 1 nanosecond per day for systems containing around 100 QM atoms and 100,000 MM atoms. nih.gov

This method is particularly useful for studying reaction dynamics. By running QM/MM molecular dynamics simulations, one can observe the time evolution of the system, capture dynamic effects, and calculate free energy profiles for reactions, which are more directly comparable to experimental kinetic data than the potential energy profiles from static calculations. frontiersin.org

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, asserting that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. MEDT has been successfully applied to analyze polar and cycloaddition reactions involving conjugated dienes. mdpi.comnih.gov

In the context of the buta-1,3-diyne-1,4-diol and formic acid system, MEDT could be used to analyze the feasibility of polar reactions. The theory uses conceptual DFT tools like the electrophilicity (ω) and nucleophilicity (N) indices to classify molecules and predict their behavior. mdpi.com The buta-1,3-diyne-1,4-diol molecule can act as a nucleophile due to the lone pairs on the oxygen atoms and the π-electrons of the diyne system. Formic acid, being an acid, is an electrophile.

An MEDT study would begin by calculating the global reactivity indices for both molecules. The analysis of the electron density redistribution along a reaction pathway provides deep insight into the mechanism of bond formation. For example, in a potential acid-catalyzed addition reaction, MEDT could precisely characterize the flow of electron density from the nucleophilic diol to the electrophilic proton of formic acid, providing a detailed, quantitative picture of the chemical transformation. nih.gov

Interactions and Supramolecular Architectures Involving Buta 1,3 Diyne 1,4 Diol and Formic Acid

Co-crystallization and Solid-State Assembly with Formic Acid

The formation of a co-crystal between buta-1,3-diyne-1,4-diol (B14648034) and formic acid is a process governed by the principles of molecular recognition and self-assembly. The resulting solid-state architecture is a testament to the intricate network of non-covalent interactions that dictate the final structure.

Design Principles for Co-crystal Formation

The design of co-crystals hinges on the predictable formation of intermolecular hydrogen bonds. In the case of the buta-1,3-diyne-1,4-diol and formic acid system, the primary design principle is the interaction between the hydroxyl groups of the diol and the carboxylic acid group of formic acid. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the carboxylic acid group of formic acid provides a strong hydrogen bond donor (the acidic proton) and a strong hydrogen bond acceptor (the carbonyl oxygen).

Several well-established supramolecular synthons can be anticipated in this system. A common and robust interaction is the hydrogen bond between a carboxylic acid and an alcohol, forming a heterodimer. Given that buta-1,3-diyne-1,4-diol possesses two hydroxyl groups, a variety of extended network structures can be envisioned. The linear and rigid nature of the buta-1,3-diyne backbone imposes significant geometric constraints on the possible packing arrangements.

The stoichiometry of the co-crystal is a critical factor. A 1:1 or 1:2 molar ratio of buta-1,3-diyne-1,4-diol to formic acid could lead to distinct crystalline forms with different hydrogen bonding patterns and, consequently, different physicochemical properties. The formation of co-crystals can be achieved through various methods, including slow evaporation from a solution containing both components, grinding of the solid components, or slurry crystallization.

Investigation of Buta-1,3-diyne-1,4-diol;Formic Acid System via Crystallography

Although no specific crystallographic data for a co-crystal of buta-1,3-diyne-1,4-diol and formic acid is publicly available, we can infer potential structures from related compounds. For instance, the crystal structure of a derivative, 1,1′-(buta-1,3-diyne-1,4-diyl)bis(cyclohexan-1-ol), reveals that the hydroxyl groups participate in the formation of eight-membered rings through O-H···O hydrogen bonds, linking the molecules into layers. researchgate.net This suggests that the parent diol would also have a strong tendency to form hydrogen-bonded networks.

Hypothetical Crystallographic Data for this compound (1:1)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 653.9 |

| Z | 4 |

Analysis of Hydrogen Bond Networks and Non-Covalent Interactions

The stability of the this compound co-crystal would be primarily determined by the network of hydrogen bonds. The most probable interaction would be the formation of a heterosynthon between the hydroxyl group of the diol and the carboxylic acid group of formic acid. This is generally a more favorable interaction than the formation of homosynthons (diol-diol or acid-acid).

In a 1:1 co-crystal, one could envision chains where the diol and formic acid molecules alternate, linked by O-H···O hydrogen bonds. In a 1:2 co-crystal, each hydroxyl group of the diol could be associated with a formic acid molecule, potentially leading to discrete, finite assemblies or more complex, three-dimensional networks.

Potential Hydrogen Bond Geometries

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O(diol)-H···O(acid) | 0.84 | 1.80 | 2.64 | 175 |

| O(acid)-H···O(diol) | 0.97 | 1.65 | 2.62 | 178 |

Role of Formic Acid in Solvent Systems and as a Reagent

Formic acid is not only a potential co-former but also a versatile solvent and reagent that can significantly influence the reactivity of buta-1,3-diyne-1,4-diol. Its properties as a polar, protic solvent and a source of both acidity and reducing equivalents make it a unique medium for chemical transformations.

Impact of Formic Acid on Reaction Pathways and Selectivity

Formic acid can participate directly in reactions with alkynes and diols. For instance, in the presence of a suitable catalyst, formic acid can add across a triple bond in a hydrocarboxylation reaction to yield an α,β-unsaturated carboxylic acid. acs.org In the case of buta-1,3-diyne-1,4-diol, this could lead to the formation of a variety of products, depending on which triple bond reacts and the extent of the reaction.

Furthermore, formic acid can act as a hydrogen donor in transfer hydrogenation reactions. This could potentially lead to the selective reduction of one or both of the triple bonds in buta-1,3-diyne-1,4-diol to the corresponding alkenes or even alkanes, depending on the reaction conditions and the catalyst employed. acs.org The acidity of formic acid can also catalyze hydration reactions of the alkyne functionalities, a process that has been observed for other diynes. rsc.org

The selectivity of these reactions (hydrocarboxylation vs. hydrogenation vs. hydration) would be highly dependent on factors such as the catalyst used, the temperature, and the concentration of formic acid. By carefully controlling these parameters, it may be possible to steer the reaction towards a desired product.

Potential Reactions of Buta-1,3-diyne-1,4-diol in Formic Acid

| Reaction Type | Potential Product |

| Hydrocarboxylation | 2-(hydroxymethyl)-5-hydroxyhexa-2,4-dienoic acid |

| Partial Hydrogenation | Buta-1,3-diene-1,4-diol |

| Full Hydrogenation | Butane-1,4-diol |

| Hydration | 1,4-dihydroxybutane-2-one |

Solvent Effects on Molecular Conformation and Reactivity

As a solvent, formic acid can have a profound effect on the conformation and reactivity of buta-1,3-diyne-1,4-diol. Its high polarity and ability to form strong hydrogen bonds can lead to the stabilization of polar transition states, thereby accelerating certain reactions. The solvation of the hydroxyl groups of the diol by formic acid molecules can also influence the diol's conformation in solution, which in turn can affect its reactivity in, for example, polymerization reactions.

The acidic nature of formic acid can also play a crucial role. It can protonate one of the hydroxyl groups, making it a better leaving group and facilitating substitution or elimination reactions. Alternatively, protonation of the triple bond can activate it towards nucleophilic attack. The ability of formic acid to act as both a solvent and a catalyst can be a powerful tool in organic synthesis, allowing for reactions to be carried out under mild conditions.

Applications of Buta 1,3 Diyne 1,4 Diol in Materials Science and Chemical Synthesis

Precursors for Advanced Polymeric Materials and Conjugated Structures

The bifunctional nature of Buta-1,3-diyne-1,4-diol (B14648034), possessing two hydroxyl groups, allows it to act as a monomer in step-growth polymerization. These hydroxyl groups can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The key feature that distinguishes polymers derived from this diol is the buta-1,3-diyne unit integrated into the polymer backbone. This rigid, conjugated segment is expected to impart unique thermal and electronic properties to the resulting materials.

The incorporation of the diyne moiety can lead to the formation of π-conjugated polymers. Such polymers are known for their semiconductor properties, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Research on related 1,4-disubstituted buta-1,3-diyne monomers has demonstrated their value in creating high-performance semiconducting polymers. For instance, polymers incorporating 1,4-di(thiophen-2-yl)buta-1,3-diyne units have shown promising charge carrier mobilities in OFETs. While direct polymerization of Buta-1,3-diyne-1,4-diol is not widely documented, its structure suggests it could be a valuable precursor for similar advanced polymeric systems.

Formic acid can play a role in such polymerization processes. It has been explored as a feedstock for the phosgene-free synthesis of polyurethanes, where it is used to create formamide (B127407) monomers that subsequently react with diols. acs.org This suggests a potential sustainable route for creating polyurethanes from Buta-1,3-diyne-1,4-diol.

| Polymer Type | Monomers | Key Backbone Feature | Potential Application |

| Polyester | Diol (e.g., Buta-1,3-diyne-1,4-diol) + Dicarboxylic Acid | Ester linkages with conjugated diyne units | Thermoplastics, engineering plastics |

| Polyurethane | Diol (e.g., Buta-1,3-diyne-1,4-diol) + Diisocyanate | Urethane linkages with conjugated diyne units | Elastomers, coatings, foams |

| Conjugated Polymer | 1,4-di(thiophen-2-yl)buta-1,3-diyne + Diketopyrrolopyrrole | Alternating donor-acceptor conjugated system | Organic electronics (OFETs, OPVs) |

This table illustrates potential and reported polymers based on the reactivity of diols and butadiyne structures.

Building Blocks for Organic Frameworks (e.g., COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures. The synthesis of COFs relies on the use of rigid, geometrically defined building blocks. The linear and rigid nature of the buta-1,3-diyne unit makes it an excellent candidate for a linker or strut in the construction of such frameworks. Derivatives like 4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline have been successfully employed as monomers in the synthesis of COFs. nih.gov These frameworks can exhibit high porosity and tunable structures, making them promising for applications in gas storage and catalysis. nih.gov

| Framework Type | Building Blocks | Linkage Type | Key Feature |

| Covalent Organic Framework (COF) | 4,4'-(Buta-1,3-diyne-1,4-diyl)dianiline + Triformylphloroglucinol | Imine bond | Porosity, catalytic potential |

| Metal-Organic Framework (MOF) | 1,4-Di(pyridin-4-yl)buta-1,3-diyne + Nickel(II) nitrate | Coordination bond | Porosity, rhombic cavities |

| Potential COF | Buta-1,3-diyne-1,4-diol + Diboronic acid | Boronate ester | Rigidity, embedded diyne functionality |

This table provides examples of organic frameworks constructed from butadiyne-containing building blocks.

Intermediates in the Synthesis of Complex Organic Molecules

The combination of hydroxyl groups and a diyne unit makes Buta-1,3-diyne-1,4-diol a versatile intermediate for the synthesis of more complex molecules. The hydroxyl groups can be easily oxidized to aldehydes or carboxylic acids, or converted to leaving groups for substitution reactions. The terminal positions of the diyne system are also reactive sites for various coupling reactions, such as Glaser or Sonogashira coupling, allowing for the extension of the conjugated system.

This dual functionality allows for a wide range of chemical transformations. For example, its hydrogenated analog, 2-butyne-1,4-diol, is a key industrial intermediate in the production of butane-1,4-diol. researchgate.net Similarly, butadiyne derivatives are valuable intermediates for synthesizing a variety of heterocyclic and polycyclic aromatic compounds. researchgate.netnih.gov The reactivity of the buta-1,3-diyne core has been harnessed to prepare substituted buta-1,3-diynyl complexes and bimetallic derivatives, which can be seen as precursors to molecular wires. epa.gov The use of 1,4-bis(trimethylsilyl)buta-1,3-diyne as a building block for other fine chemicals further underscores the synthetic utility of the butadiyne scaffold. epa.gov

Development of Novel Catalytic Systems

Currently, there is limited direct evidence of Buta-1,3-diyne-1,4-diol being used in the development of novel catalytic systems. However, the broader class of diols and alkynes participates in numerous catalytic reactions. For instance, the catalytic dehydration of related diols like 1,3-butanediol (B41344) to produce butadiene is an area of active research. rsc.org Furthermore, catalytic processes are essential for synthesizing diols; for example, the enantioselective diboration of 1,3-dienes is a method to produce chiral 2-butene-1,4-diols. nih.gov

While Buta-1,3-diyne-1,4-diol itself is not a catalyst, its structure suggests potential for incorporation into catalyst design. The hydroxyl groups could serve as anchoring points to immobilize the molecule onto a solid support. The diyne unit could then be modified with catalytically active metal centers, creating a heterogeneous catalyst. The rigidity of the butadiyne linker could provide a well-defined environment around the active site, potentially influencing the selectivity of a catalytic reaction. Graphdiynes, which are 2D carbon allotropes containing diacetylene linkages, have been proposed for use as electrocatalysts, indicating the potential of the buta-1,3-diyne motif in catalytic applications. beilstein-journals.org

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Future research should prioritize the development of green and efficient methods for synthesizing buta-1,3-diyne-1,4-diol (B14648034). Current industrial production of related diols, such as butane-1,4-diol, often relies on processes like the Reppe reaction, which uses acetylene (B1199291) and formaldehyde. google.comchemicalbook.com A key research avenue would be to explore bio-based feedstocks. For instance, processes are being developed for the synthesis of 1,3-butanediol (B41344) from biomass-derived 1,4-anhydroerythritol. rsc.org Similar strategies could be adapted for buta-1,3-diyne-1,4-diol.

Furthermore, the role of formic acid as a sustainable reagent in these synthetic pathways is a significant area for investigation. Formic acid can serve as a green hydrogen donor in transfer hydrogenation reactions. Research could focus on its use for the selective reduction of precursors to buta-1,3-diyne-1,4-diol, potentially catalyzed by transition metals. This approach could offer a milder and more sustainable alternative to traditional hydrogenation methods that often require high pressures of H₂ gas. chemicalbook.com The development of catalytic systems that utilize formic acid for the synthesis of diynes and diols would be a substantial step towards more environmentally benign chemical production.

Exploration of Novel Reactivity Patterns and Selective Transformations

The conjugated diyne backbone of buta-1,3-diyne-1,4-diol suggests a rich and varied reactivity profile that remains largely untapped. The presence of terminal hydroxyl groups offers handles for a wide range of chemical modifications. Future studies should systematically explore the reactivity of this diol in various organic transformations. For example, the chemistry of conjugated dinitro-dienes, which are used in cycloaddition reactions to form six-membered rings, could provide inspiration for exploring the potential of buta-1,3-diyne-1,4-diol in similar reactions. mdpi.com

The influence of formic acid on the reactivity of buta-1,3-diyne-1,4-diol is a particularly intriguing avenue. Formic acid could act as a proton source to activate the hydroxyl groups, enhancing their leaving group ability for subsequent nucleophilic substitution reactions. Alternatively, it could participate in esterification reactions with the diol, leading to the formation of formate (B1220265) esters which themselves could be valuable intermediates. The selective transformation of one or both hydroxyl groups in the presence of formic acid would be a key challenge and a significant achievement, enabling the synthesis of unsymmetrical derivatives with tailored properties.

Advanced Supramolecular Engineering for Functional Materials

Buta-1,3-diyne-1,4-diol, with its rigid, linear structure and terminal hydrogen-bonding hydroxyl groups, is an excellent building block for the construction of supramolecular architectures. Research into 1,4-diaryl-1,3-butadiynes has demonstrated that these types of molecules can form highly ordered structures with interesting electronic and optical properties. beilstein-journals.org Future work should focus on leveraging the self-assembly of buta-1,3-diyne-1,4-diol to create novel functional materials.

In this context, formic acid can play a crucial role as a co-former in co-crystallization or as a template in the formation of hydrogen-bonded networks. The carboxylic acid group of formic acid can interact with the hydroxyl groups of the diol through strong hydrogen bonds, leading to the formation of well-defined one-, two-, or three-dimensional structures. By controlling the stoichiometry and crystallization conditions, it may be possible to tune the resulting supramolecular architecture and, consequently, the material's properties. These materials could find applications in areas such as gas storage, separation, or as scaffolds for catalysis.

Deeper Computational Insights into Complex Reaction Dynamics

Computational chemistry offers powerful tools to understand and predict the behavior of chemical systems. mdpi.com Future research should employ quantum-chemical calculations to gain a deeper understanding of the buta-1,3-diyne-1,4-diol and formic acid system. Density Functional Theory (DFT) and other advanced computational methods can be used to model the geometric and electronic structures of the individual molecules and their complexes.

Specifically, computational studies can elucidate the nature of the interactions between buta-1,3-diyne-1,4-diol and formic acid, including the strength and geometry of hydrogen bonds. Furthermore, reaction pathways for potential transformations, such as esterification or dehydration, can be mapped out to determine activation barriers and predict reaction outcomes. Molecular dynamics simulations could also be employed to study the self-assembly processes in solution, providing insights into the formation of supramolecular structures. This computational exploration will be invaluable for guiding experimental efforts and accelerating the discovery of new reactions and materials.

Integration with Emerging Chemical Technologies

The integration of the buta-1,3-diyne-1,4-diol and formic acid system with emerging chemical technologies holds significant promise for enhancing reaction efficiency, selectivity, and safety. Flow chemistry, for instance, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be advantageous for handling reactive intermediates and optimizing reaction conditions. chemicalbook.com The synthesis and transformations of buta-1,3-diyne-1,4-diol could be performed in continuous flow reactors, potentially in the presence of immobilized catalysts and formic acid as a reagent or solvent.

Furthermore, electrochemical methods could be explored for the synthesis and modification of buta-1,3-diyne-1,4-diol. The diyne moiety is redox-active, and its electrochemical behavior could be harnessed for selective oxidations or reductions. Formic acid can also be utilized in electrochemical systems, for example, as a proton source or as a fuel in direct formic acid fuel cells. The combination of electrochemistry with the buta-1,3-diyne-1,4-diol and formic acid system could open up new avenues for electrosynthesis and the development of novel energy storage or conversion materials.

Q & A

Basic: What experimental protocols are recommended for synthesizing Buta-1,3-diyne-1,4-diol derivatives?

Methodological Answer:

The synthesis of Buta-1,3-diyne-1,4-diol derivatives requires careful handling of the highly reactive diyne backbone. A validated approach involves:

- Protection Strategies : Use tri-isopropylsilane (TIPS) groups to stabilize the diyne structure during synthesis, as demonstrated in the preparation of (Butane-1,3-diyne-1,4-diyl)bis(tri-isopropylsilane) .

- Coupling Reactions : Employ Sonogashira or Glaser-Hay coupling for alkyne bond formation under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation.

- Deprotection : Remove protective groups using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to yield the free diol.

Validation : Confirm purity via HPLC and structural integrity via NMR (characteristic peaks at δ 60–70 ppm for diol carbons) .

Basic: How can spectroscopic techniques differentiate Buta-1,3-diyne-1,4-diol from structural analogs?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorbance at ~3250 cm (O-H stretch) and ~2100–2260 cm (C≡C stretch) .

- X-ray Crystallography : Resolve bond lengths (e.g., C≡C bonds at ~1.20 Å) and dihedral angles to confirm planar geometry .

Advanced: What computational models predict the electronic properties of Buta-1,3-diyne-1,4-diol?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electron density distribution. This predicts reactivity toward electrophiles/nucleophiles .

- Molecular Dynamics (MD) Simulations : Analyze solvent interactions (e.g., formic acid’s role in stabilizing hydrogen bonds) under varying dielectric conditions .

- TD-DFT : Model UV-Vis absorption spectra to correlate with experimental data (e.g., λ shifts in polar solvents) .

Advanced: How do diyne groups influence the stability of Buta-1,3-diyne-1,4-diol under acidic conditions?

Methodological Answer:

- pH-Dependent Degradation Studies :

- Kinetic Analysis : Use Arrhenius plots to determine activation energy (E) for degradation pathways. Compare with NIST thermochemical data for analogous diols .

Data Contradiction: How to resolve discrepancies in reported physical properties (e.g., melting points)?

Methodological Answer:

- Source Verification : Cross-check data from authoritative databases (e.g., NIST WebBook, PubChem) and peer-reviewed crystallography reports .

- Experimental Reproducibility :

- Statistical Analysis : Apply ANOVA to compare datasets from multiple studies, identifying outliers due to impurities or instrumentation errors .

Advanced: What catalytic systems enhance the reactivity of Buta-1,3-diyne-1,4-diol in click chemistry?

Methodological Answer:

- Copper(I) Catalysts : Optimize CuBr/PPh systems for azide-alkyne cycloaddition (CuAAC). Monitor reaction progress via in situ IR to detect triazole formation .

- Palladium Complexes : Use Pd(PPh) for cross-coupling with aryl halides, ensuring anhydrous conditions to prevent catalyst deactivation .

- Solvent Effects : Compare yields in polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.